1-(2,5-Dimethylphenyl)propan-2-one
Description
1-(2,5-Dimethylphenyl)propan-2-one is a substituted acetophenone derivative with a 2,5-dimethylphenyl group attached to the carbonyl carbon of propan-2-one. This compound serves as a critical intermediate in organic synthesis, particularly in Friedel-Crafts acylation reactions and subsequent aldol condensations to form α,β-unsaturated ketones . Its structure confers unique electronic and steric properties due to the electron-donating methyl groups at the 2- and 5-positions of the aromatic ring, influencing reactivity in electrophilic substitutions and nucleophilic additions.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEUPKZIPXSSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370127 | |
| Record name | 1-(2,5-dimethylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53291-89-7 | |
| Record name | 1-(2,5-dimethylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (xylenes) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H4(CH3)2+CH3CH2COClAlCl3C6H3(CH3)2COCH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2,5-dimethylbenzoic acid.
Reduction: 1-(2,5-dimethylphenyl)propan-2-ol.
Substitution: Halogenated derivatives such as 2,5-dimethylphenylchloroketone.
Scientific Research Applications
1-(2,5-Dimethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the ketone group undergoes nucleophilic attack by hydride ions, leading to the formation of an alcohol. In electrophilic aromatic substitution, the methyl groups on the phenyl ring activate the ring towards electrophilic attack, facilitating substitution reactions.
Comparison with Similar Compounds
Substituted Aryl Propan-2-ones: Methoxy and Ethoxy Analogues
Several structurally related propan-2-one derivatives feature methoxy or ethoxy substituents instead of methyl groups. For example:
- 1-(2,5-Dimethoxyphenyl)propan-2-one (CAS 1554532-36-3): Replacing methyl with methoxy groups increases electron density on the aromatic ring, enhancing resonance stabilization and altering solubility in polar solvents.
Key Differences :
| Compound | Substituents | Electronic Effects | Steric Effects |
|---|---|---|---|
| 1-(2,5-Dimethylphenyl)propan-2-one | 2,5-dimethyl | Moderate electron-donating | Moderate hindrance |
| 1-(2,5-Dimethoxyphenyl)propan-2-one | 2,5-methoxy | Strong electron-donating | Similar to methyl |
| 1-(5-Ethyl-2-methoxyphenyl)propan-2-one | 2-methoxy, 5-ethyl | Mixed donor/steric effects | High hindrance at 5-position |
These variations impact reactivity in synthetic pathways; methoxy derivatives are more prone to demethylation under acidic conditions, whereas methyl groups offer better stability .
Sulfur-Containing Analogues
1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one (CAS 1157426-98-6) replaces a hydrogen atom with a sulfanyl group and introduces a fluorophenyl moiety. The sulfur atom increases nucleophilicity, making the compound a candidate for thiol-ene click chemistry.
Comparison Highlights :
- Reactivity : The sulfanyl group enables participation in redox reactions and metal coordination, unlike the parent compound.
- Polarity : Fluorine and sulfur increase polarity, enhancing solubility in aprotic solvents.
Aldol Condensation Products: Enone Derivatives
The α,β-unsaturated ketone (enone) system enables conjugation, shifting UV-Vis absorption maxima and facilitating Diels-Alder reactions. The parent compound lacks this extended conjugation, limiting its utility in cycloaddition chemistry .
Structural and Functional Contrast :
| Property | This compound | (E)-Enone Derivative |
|---|---|---|
| Conjugation | Isolated carbonyl | Extended α,β-unsaturated |
| Reactivity | Nucleophilic addition | Electrophilic addition |
| Applications | Intermediate synthesis | Photochemical reactions |
Amino Alcohol Derivatives
1-Amino-2-(2,5-dimethylphenyl)propan-2-ol (CAS 1017419-02-1) introduces hydroxyl and amino groups, transforming the ketone into a chiral amino alcohol. In contrast, the parent ketone is less polar and more reactive toward nucleophiles .
Biological Activity
1-(2,5-Dimethylphenyl)propan-2-one, also known as 1-(2,5-dimethylphenyl)acetone, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 162.23 g/mol. Its structure features a propanone group attached to a 2,5-dimethylphenyl moiety, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating its effectiveness against common pathogens, the compound demonstrated significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a lead compound for antibiotic development.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. For instance, treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction in inflammatory markers |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Oxidative Stress Induction : The compound enhances ROS production, which can lead to cellular damage and apoptosis in cancer cells.
- Enzyme Inhibition : It may interact with various enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.
- Receptor Modulation : Preliminary studies suggest that it might influence receptor-mediated signaling pathways, although specific targets remain to be fully elucidated .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound had an MIC value lower than that of vancomycin, highlighting its potential as an alternative treatment for resistant infections.
- Cancer Cell Studies : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability at concentrations above 20 µM. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment .
Applications in Drug Development
Given its promising biological activities, this compound is being investigated as a lead compound for drug development. Its structural features allow for modifications that could enhance potency and selectivity against specific biological targets. Ongoing research aims to optimize its pharmacological profile for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
